molecular formula C9H11NO2S B3005224 3-Phenylisothiazolidine 1,1-dioxide CAS No. 1646842-56-9

3-Phenylisothiazolidine 1,1-dioxide

Cat. No.: B3005224
CAS No.: 1646842-56-9
M. Wt: 197.25
InChI Key: QFZHTRYMJCITDV-UHFFFAOYSA-N
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Description

3-Phenylisothiazolidine 1,1-dioxide is a heterocyclic organic compound that belongs to the class of isothiazolidines This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a phenyl group attached to the nitrogen atom The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylisothiocyanate with an appropriate amine, followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Phenylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

    Cyclization: Acid or base catalysts, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

3-Phenylisothiazolidine 1,1-dioxide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts various cellular processes regulated by CK2, leading to potential therapeutic effects . The compound’s sulfone group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylisothiazolidine 1,1-dioxide is unique due to its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

3-Phenylisothiazolidine 1,1-dioxide is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound contains a five-membered ring with sulfur and nitrogen atoms, along with a phenyl group attached to the nitrogen. The presence of the sulfone group (1,1-dioxide) enhances its reactivity and biological interactions. Below is a summary of its key properties:

Property Description
Molecular FormulaC₉H₉N₃O₂S
Molecular Weight213.25 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents like DMSO and DMF

The primary mechanism of action for this compound involves its role as an inhibitor of protein kinase CK2. CK2 is implicated in various cellular processes, including cell proliferation and survival. The compound binds to the ATP-binding site of CK2, preventing its activity and thus disrupting downstream signaling pathways that contribute to tumor growth and survival .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through its inhibition of CK2. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including breast cancer and leukemia cells. For instance:

  • Study Findings : In vitro assays demonstrated a dose-dependent reduction in cell proliferation in MCF-7 breast cancer cells treated with varying concentrations of the compound.
  • Mechanism : The inhibition of CK2 leads to decreased phosphorylation of critical substrates involved in cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects against specific bacterial strains. Research indicates that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

  • Case Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory concentrations .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of phenylisothiocyanate with an appropriate amine followed by oxidation to introduce the sulfone group. This synthetic route can be optimized for yield and purity using various reaction conditions.

Synthetic Route Overview

Step Reaction Type Conditions
CyclizationReaction with amineSolvents: dichloromethane
OxidationIntroduction of sulfone groupOxidizing agents: hydrogen peroxide

Comparative Analysis with Similar Compounds

This compound can be compared with other isothiazolidine derivatives:

Compound Biological Activity
2-Phenylisothiazolidin-3-one-1,1-dioxideSimilar CK2 inhibition but different efficacy
Benzothiadiazine 1,1-dioxideExhibits unique pharmacological activities

Properties

IUPAC Name

3-phenyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)7-6-9(10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZHTRYMJCITDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646842-56-9
Record name 3-phenyl-1lambda6,2-thiazolidine-1,1-dione
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